molecular formula C5H3BrClNOS B8540694 2-Chloro-4-bromoacetyl-thiazole

2-Chloro-4-bromoacetyl-thiazole

Cat. No. B8540694
M. Wt: 240.51 g/mol
InChI Key: ANQOOINNIFVRRR-UHFFFAOYSA-N
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Patent
US04886814

Procedure details

7.6 g (6.0344 mol) of 2-Amino-4-bromoacetyl-thiazole are dissolved in 20 ml of water and 50 ml of concentrated hydrochloric acid. Now, at 0° C. and with stirring, a solution of 3.44 g (0.0499 mol) of sodium nitrite in 15 ml of water is added dropwise. The resulting diazonium salt solution is then introduced in portions into a vigorously stirred cold solution of 4.93 g (0.0449 mol) of copper(I) chloride in 15 ml of concentrated hydrochloric acid, and the mixture is stirred at room temperature for 20 hours. It is then diluted with 100 ml of water and extracted with ether. The ether extract is dried over sodium sulphate and evaporated. For purification, the crude product is purified on a silica gel column using methylene chloride as the eluant.
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
copper(I) chloride
Quantity
4.93 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][CH:4]=[C:5]([C:7](=[O:10])[CH2:8][Br:9])[N:6]=1.N([O-])=O.[Na+].[ClH:15]>O.[Cu]Cl>[Cl:15][C:2]1[S:3][CH:4]=[C:5]([C:7](=[O:10])[CH2:8][Br:9])[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
NC=1SC=C(N1)C(CBr)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.44 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
copper(I) chloride
Quantity
4.93 g
Type
catalyst
Smiles
[Cu]Cl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Now, at 0° C. and with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 20 hours
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
For purification
CUSTOM
Type
CUSTOM
Details
the crude product is purified on a silica gel column

Outcomes

Product
Name
Type
Smiles
ClC=1SC=C(N1)C(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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